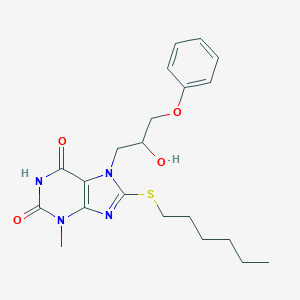
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Hydroxy-3-phenoxypropyl acrylate” is a low viscosity aromatic monoacrylate oligomer that is used to produce fast curing, strong and flexible cured films . It’s typically used in sample preparation and as a viscosity modifier .
Synthesis Analysis
This compound is a monomer that can be polymerized to form polymers . It has been shown to have fluorescence properties, which are useful for the analysis of plasma samples or fatty acid mixtures by fluorescence analysis . The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers .Molecular Structure Analysis
The molecular formula of “2-Hydroxy-3-phenoxypropyl acrylate” is C12H14O4 and its molecular weight is 222.24 g/mol .Chemical Reactions Analysis
The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers . It also reacts with cationic surfactants in low energy environments, such as those found in plasma, leading to polymerization and crosslinking reactions .Physical And Chemical Properties Analysis
The physical state of “2-Hydroxy-3-phenoxypropyl acrylate” is liquid . It has a density of 1.16 g/cm3 at 25° C . The optical and dispersion parameters such as refractive index, extinction coefficient, steepness parameter, single-oscillator energy and dispersion energy of blend polymer were determined in the visible range as a function of wavelength .Safety And Hazards
Orientations Futures
Dynamic covalent bonds endow polymer networks with advanced functions such as self-healability, recyclability, malleability and shape memory . This unique class of material is an ideal candidate for 3D printing of structural and fast acting functional devices in soft robotics, biomedicine and electronics .
Propriétés
IUPAC Name |
8-hexylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-4-5-9-12-30-21-22-18-17(19(27)23-20(28)24(18)2)25(21)13-15(26)14-29-16-10-7-6-8-11-16/h6-8,10-11,15,26H,3-5,9,12-14H2,1-2H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIAQCSNVNLJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-amino-1H-tetraazol-1-yl)-N'-[5-nitro-2,4-di(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B402708.png)
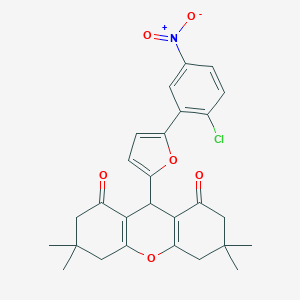
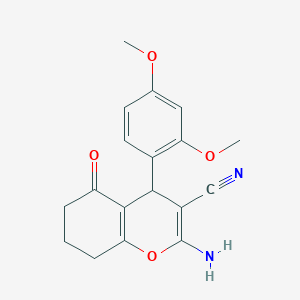
![8,9-Bis(4-methoxyphenyl)-1,4,7-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402713.png)
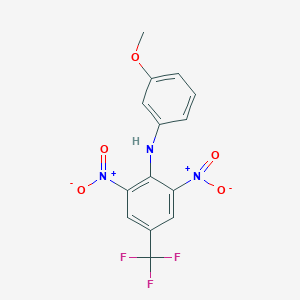
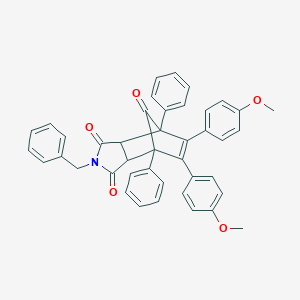
![2-(4-methoxyphenyl)-N-[4-(3-nitro-5-phenoxyphenoxy)phenyl]quinoline-4-carboxamide](/img/structure/B402721.png)
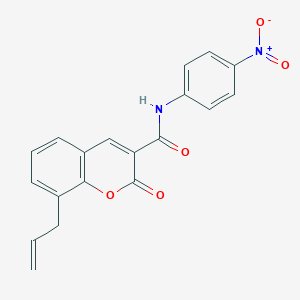
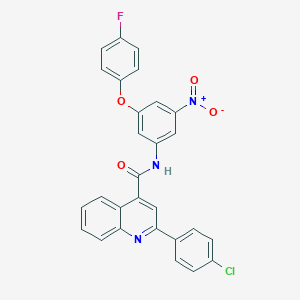
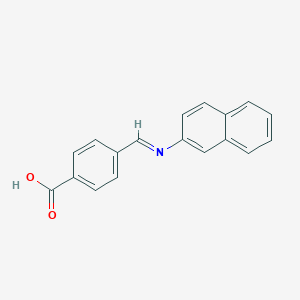
![Ethyl 4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate](/img/structure/B402726.png)
![N-[4-(hexyloxy)phenyl]-2,4-dinitroaniline](/img/structure/B402728.png)
![N'-(3-bromobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B402729.png)
![4-(2,4-Dimethylphenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402731.png)